Product packaging for R.g.-Keto III(Cat. No.:)

R.g.-Keto III

Cat. No.: B1264798
M. Wt: 628.9 g/mol
InChI Key: YYCQFETXOGJFMD-IDPZBRFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R.g.-Keto III is a specialized biochemical reagent designed for in vitro research applications. As a high-purity compound, it is suited for studies in fields such as metabolic pathway analysis, enzyme kinetics, and cellular signaling. Researchers utilize this compound to investigate its specific mechanisms of action and potential effects on biological systems under controlled laboratory conditions. Consistent with its research grade classification, this compound is strictly for use in laboratory research. This product is not intended for human consumption, nor for any diagnostic, therapeutic, or clinical purposes. Proper safety protocols should always be followed when handling this and all laboratory chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H60O4 B1264798 R.g.-Keto III

Properties

Molecular Formula

C42H60O4

Molecular Weight

628.9 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaene-5,28-dione

InChI

InChI=1S/C42H60O4/c1-33(21-15-23-35(3)25-17-27-37(5)39(43)29-31-41(7,8)45-11)19-13-14-20-34(2)22-16-24-36(4)26-18-28-38(6)40(44)30-32-42(9,10)46-12/h13-28H,29-32H2,1-12H3/b14-13+,21-15+,22-16+,25-17+,26-18+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+

InChI Key

YYCQFETXOGJFMD-IDPZBRFSSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C(=O)CCC(OC)(C)C)/C)/C)/C)/C=C/C=C(/C=C/C=C(/C(=O)CCC(OC)(C)C)\C)\C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC

Origin of Product

United States

Occurrence and Biological Significance of R.g. Keto Iii

Distribution of R.g.-Keto III in Photosynthetic Microorganisms.

The presence of this compound is characteristic of a select group of photosynthetic bacteria, where it is synthesized as part of the okenone (B1252383) pathway. researchgate.netcapes.gov.br This pathway is one of several major routes for carotenoid biosynthesis in anoxygenic photosynthetic bacteria. researchgate.net

This compound is notably found in the acidophilic purple bacterium Rhodopila globiformis. researchgate.net This organism is one of the few anaerobic phototrophic bacteria capable of thriving in acidic environments, with an optimal pH for growth between 4.8 and 5.6. researchgate.net The presence of specialized keto-carotenoids like this compound in Rhodopila globiformis may be an adaptation to its acidophilic lifestyle, potentially contributing to the stability of membrane proteins under acidic conditions. vulcanchem.com this compound is a symmetrical carotenoid and is considered a member of a series of keto-carotenoids found in this bacterium. researchgate.net

While prominently associated with Rhodopila globiformis, related keto-carotenoids are found in other photosynthetic bacteria. For instance, a minor component with a similar keto function was identified in Thiothece gelatinosa, suggesting a potential link in the biosynthetic pathways. annualreviews.org The broader group of purple sulfur bacteria (Chromatiaceae) and some Rhodospirillaceae utilize the okenone pathway, which includes R.g.-keto carotenoids, depending on the genus and species. researchgate.netcapes.gov.br However, carotenoid composition can vary significantly even within these families, with some species possessing the alternative spirilloxanthin (B1238478) pathway. researchgate.net The genus Rhodopseudomonas, for example, exhibits diversity in its carotenoid content, with some species producing different types of carotenoids. annualreviews.orgwashington.edu

Table 1: Occurrence of this compound and Related Pathways in Select Photosynthetic Bacteria

Bacterial Species/GenusCarotenoid PathwayPresence of this compound or Related Keto-carotenoids
Rhodopila globiformisOkenone pathwayPresent
Thiothece gelatinosaOkenone pathwayMinor keto-carotenoids present
Rhodopseudomonas sp.Varies (e.g., Spirilloxanthin pathway)Generally absent
Chromatiaceae (some species)Okenone pathwayPresent in some species

Prevalence in Purple Bacteria (e.g., Rhodopila globiformis).

Functional Implications of this compound Presence in Microbial Biological Systems.

As a xanthophyll, this compound, which contains oxygen in its structure as keto groups, plays crucial roles in the photosynthetic apparatus of the bacteria that produce it. vulcanchem.com These functions are primarily centered around capturing light energy and protecting the cell from photodamage.

Carotenoids are essential for photoprotection in photosynthetic organisms, shielding them from the damaging effects of excess light and oxygen. nih.govpnas.org They can quench triplet excited states of (bacterio)chlorophylls and scavenge reactive oxygen species like singlet oxygen. nih.govwikipedia.org The presence of keto groups in carotenoids can influence their photoprotective capabilities. pnas.org In some cyanobacteria, keto-carotenoids are integral to the function of the orange carotenoid protein (OCP), which is a highly efficient quencher of excess energy absorbed by the light-harvesting antennas. wikipedia.org While the specific mechanism for this compound is not fully elucidated, its keto-groups suggest a significant role in photoprotection, a function vital for the survival of photosynthetic bacteria. vulcanchem.com

In photosynthetic bacteria, light energy is captured by antenna complexes, primarily light-harvesting complex 1 (LH1) and light-harvesting complex 2 (LH2), and sometimes a variant called LH3. nih.govresearchgate.netscirp.org These complexes are composed of proteins, bacteriochlorophylls, and carotenoids. nih.govelifesciences.org Carotenoids like this compound act as accessory light-harvesting pigments, absorbing light in the blue-green region of the spectrum where bacteriochlorophylls absorb weakly, and transferring this energy to the bacteriochlorophylls. pnas.orgelifesciences.orgnih.gov

The efficiency and pathway of this energy transfer are influenced by the carotenoid's structure, including the number of conjugated double bonds and the presence of functional groups like keto groups. nih.govresearchgate.net Energy transfer can occur from the carotenoid's S2 or S1 excited state to the bacteriochlorophylls. pnas.orgresearchgate.net The presence of keto groups can reconfigure the energy transfer pathways within the light-harvesting complexes. pnas.org For instance, studies on other keto-carotenoids have shown that they are fully capable of transferring energy to bacteriochlorophyll (B101401) a within the antenna complexes. researchgate.net The structural characteristics of this compound suggest it plays an integral role in the light-harvesting and energy transfer processes within the LH complexes of organisms like Rhodopila globiformis. vulcanchem.com

Table 2: Functional Roles of Carotenoids in Photosynthetic Systems

FunctionMechanismRelevance of Keto Groups
Photoprotection Quenching of triplet chlorophyll (B73375) states and reactive oxygen species. nih.govwikipedia.orgCan modulate the energy levels and quenching efficiency of the carotenoid. pnas.org
Light Harvesting Absorption of light in the 450-550 nm range and transfer of energy to bacteriochlorophylls. pnas.orgelifesciences.orgInfluences the energy transfer pathways and efficiency within the light-harvesting complexes. pnas.orgresearchgate.net
Structural Support Stabilizing the structure of pigment-protein complexes within the photosynthetic membrane. vulcanchem.comCan participate in specific interactions that stabilize membrane proteins. vulcanchem.com

Biosynthesis and Enzymatic Pathways of R.g. Keto Iii

Overview of Carotenoid Biosynthesis Pathways in R.g.-Keto III Producing Organisms

Carotenoid biosynthesis in anoxygenic photosynthetic bacteria is a complex process that results in a diverse array of over 100 different carotenoids. capes.gov.br These bacteria primarily utilize one of five main carotenogenesis pathways: the spirilloxanthin (B1238478) pathway, the okenone (B1252383) pathway, the isorenieratene (B1244745) pathway, the γ- and β-carotene pathway, and the diapocarotene pathway. capes.gov.br The specific pathway employed is dependent on the genus and species of the bacteria. For instance, the Rhodospirillaceae and Chromatiaceae families may have either the spirilloxanthin or the okenone pathway. capes.gov.br

The biosynthesis of these pigments begins with the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form the first C40 carotenoid, phytoene (B131915). nih.gov Subsequent desaturation, cyclization, and modification reactions, such as the introduction of hydroxyl, methoxy (B1213986), keto, and aldehyde groups, lead to the vast diversity of carotenoids observed. researchgate.net this compound is a product of the okenone pathway, which is characterized by the formation of keto-carotenoids. capes.gov.brresearchgate.net

Elucidation of this compound Specific Biosynthetic Routes

While the complete biosynthetic pathway of this compound is still under investigation, significant insights have been gained by studying related keto-carotenoid pathways. vulcanchem.com The formation of this compound is intrinsically linked to the okenone and spirilloxanthin biosynthetic pathways.

The Okenone Carotenoid Pathway and its Linkages

The okenone pathway is a significant route for the production of various keto-carotenoids in purple sulfur bacteria. researchgate.netmdpi.com This pathway commences with lycopene (B16060), a central precursor in carotenoid biosynthesis. nih.gov A key step involves the cyclization of one end of the lycopene molecule to form a β-ring, a reaction catalyzed by a CrtY-type lycopene cyclase. mdpi.com This β-ring is subsequently converted into the characteristic aromatic χ-ring of okenone by the action of the CrtU enzyme. mdpi.com

This compound is considered a symmetrical carotenoid, with end groups that are identical to one end of okenone. researchgate.net This structural similarity strongly suggests that its biosynthesis shares common enzymatic steps with the okenone pathway. The formation of the distinctive keto groups is a hallmark of this pathway. mdpi.com

Interplay with Spirilloxanthin Pathway Components and Variations

The spirilloxanthin pathway, prevalent in many purple non-sulfur bacteria, also shares precursors and enzymatic machinery with the okenone pathway. mdpi.comnih.gov Both pathways utilize common enzymes such as CrtB, CrtI, CrtC, CrtD, and CrtF for the initial stages of carotenoid synthesis. nih.gov The primary distinction between the two pathways lies in their utilization of different hydrocarbon precursors: the spheroidene (B75920) branch of the spirilloxanthin pathway uses neurosporene (B1235373), while the main spirilloxanthin and okenone pathways utilize lycopene. nih.govoup.com

Interestingly, some bacteria, like Rubrivivax gelatinosus, can operate both the spheroidene and spirilloxanthin pathways simultaneously, highlighting the broad substrate specificity of the involved enzymes. nih.gov This enzymatic flexibility suggests that variations and combinations of these pathways can lead to the production of a wide range of carotenoids, including this compound. The biosynthesis of this compound likely involves enzymes with activities similar to those found in the spirilloxanthin pathway, particularly those responsible for modifications of the carotenoid backbone. mdpi.com

Enzymology of this compound Formation and Related Transformations

The synthesis of this compound is orchestrated by a suite of specialized enzymes that catalyze specific transformations of the carotenoid molecule. Understanding these enzymes is crucial to fully elucidating the biosynthetic pathway.

Identification and Characterization of Key Carotenogenesis Enzymes (e.g., Phytoene Desaturase (CrtI))

A pivotal enzyme in carotenoid biosynthesis is phytoene desaturase (CrtI), which introduces a series of double bonds into the phytoene molecule. researchgate.net In bacteria, a single CrtI enzyme typically catalyzes the multiple desaturation steps required to form lycopene. aocs.org The product of the CrtI enzyme can vary between different bacterial species. For instance, in some purple bacteria, CrtI produces neurosporene (three-step desaturation), leading to the spheroidene pathway, while in others, it produces lycopene (four-step desaturation), which serves as the precursor for the spirilloxanthin and okenone pathways. oup.com

The CrtI from Rubrivivax gelatinosus has been shown to produce both neurosporene and lycopene, demonstrating its dual functionality. oup.com This capability for both three- and four-step desaturations by a single CrtI enzyme is a key factor enabling the concurrent production of different carotenoid series in the same organism. researchgate.net Other key enzymes in the okenone pathway that are likely involved in this compound synthesis include carotene ketolases, which are responsible for introducing the keto groups. nih.gov For example, the 4-ketolase CruO, a member of the CrtI family, forms a keto group at the 4-position in the okenone pathway. mdpi.com

EnzymeGeneFunction in Carotenoid BiosynthesisOrganism(s) where studied
Phytoene SynthasecrtBCondensation of two GGPP molecules to form phytoene. nih.govHaloarcula japonica nih.gov
Phytoene DesaturasecrtICatalyzes the desaturation of phytoene to produce neurosporene or lycopene. researchgate.netoup.comRubrivivax gelatinosus, Rhodobacter capsulatus oup.com
Lycopene CyclasecrtYCyclization of lycopene to form a β-ring. mdpi.comThiodictyon sp. mdpi.com
Carotene Desaturase/MethyltransferasecrtUConversion of the β-ring to the aromatic χ-ring of okenone. mdpi.comThiodictyon sp. mdpi.com
Carotene KetolasecruOIntroduction of a keto group at the C-4 position. mdpi.comPurple sulfur bacteria mdpi.com

Genetic Regulation of Biosynthetic Enzymes and Gene Clusters

The genes encoding carotenoid biosynthesis enzymes are often organized into clusters within the bacterial genome. capes.gov.br In purple bacteria, these carotenogenesis genes are frequently located within larger photosynthesis gene clusters. mdpi.com This co-localization facilitates the coordinated regulation of both photosynthesis and pigment production.

Precursor Utilization and Metabolic Flux Dynamics Towards this compound

The biosynthesis of complex specialized metabolites like this compound is intrinsically linked to the central carbon metabolism of the producing organism. Understanding how primary metabolites are channeled into the specific biosynthetic pathway is crucial for comprehending the regulation and potential for optimization of its production. This involves identifying the key precursors and quantifying the metabolic flux, which represents the rate of flow of metabolites through the network of biochemical reactions.

The foundational precursor for the this compound biosynthesis pathway is the C40 carotenoid, Lycopene. carotenoiddb.jp Lycopene itself is synthesized via the well-established terpene/isoprenoid pathway, which begins with simple carbon building blocks. The efficiency of this compound synthesis is therefore directly dependent on the upstream flux towards Lycopene production. Any metabolic engineering strategy aimed at enhancing this compound yield must consider the dynamics of precursor supply from central metabolism.

The conversion of primary carbon sources into the essential isoprene (B109036) units—isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—can occur through two major pathways: the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. The specific pathway utilized depends on the organism. These five-carbon units are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), and two molecules of GGPP are then combined to produce phytoene, the first committed precursor for C40 carotenoid synthesis. A series of desaturation reactions converts phytoene to the highly conjugated polyene, Lycopene.

Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound This interactive table summarizes the progression from central metabolic precursors to the final compound.

Compound Name Role in Pathway Molecular Formula
Acetyl-CoA Primary Precursor (MVA Pathway) C₂H₄O₁S₁
Pyruvate (B1213749) Primary Precursor (MEP Pathway) C₃H₄O₃
Isopentenyl Pyrophosphate (IPP) C5 Isoprenoid Building Block C₅H₁₂O₇P₂
Dimethylallyl Pyrophosphate (DMAPP) C5 Isoprenoid Building Block C₅H₁₂O₇P₂
Geranylgeranyl Pyrophosphate (GGPP) C20 Precursor C₂₀H₃₆O₇P₂
Phytoene First C40 Carotenoid Precursor C₄₀H₆₄
Lycopene Direct Precursor to the R.g.-Keto Pathway C₄₀H₅₆
R.g.Keto-I Intermediate C₄₂H₅₈O₃
This compound Final Product C₄₄H₆₀O₄

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of intracellular reactions. mdpi.com By employing isotopically labeled substrates, such as ¹³C-glucose, researchers can trace the path of carbon atoms through the metabolic network. frontiersin.org This technique, particularly isotopically non-stationary ¹³C metabolic flux analysis (INST-¹³CMFA), allows for the determination of flux distribution at key metabolic branch points. frontiersin.org For example, at the pyruvate node, carbon can be directed towards the TCA cycle for energy production via pyruvate dehydrogenase (VPDH) or channeled into anabolic pathways via pyruvate carboxylase (VPC). diabetesjournals.org

While specific MFA studies on this compound are not yet prevalent in the literature, the methodology provides a framework for understanding its production. Such an analysis would quantify the partitioning of carbon flux from central metabolism (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway) into the terpene biosynthetic pathway. This reveals the extent to which precursor formation competes with other essential cellular processes, such as biomass synthesis and energy generation. frontiersin.org The data generated can pinpoint metabolic bottlenecks where pathway modifications, such as enzyme overexpression or downregulation, could redirect carbon flow more efficiently towards the target compound. frontiersin.org

Table 2: Illustrative Metabolic Flux Distribution from a Central Precursor This table provides a hypothetical example of data that could be obtained from a ¹³C-MFA study in a microorganism producing this compound. The data illustrates how carbon flux from a key node like Glucose-6-Phosphate might be distributed.

Metabolic Pathway Flux (% of Total G6P Uptake) Role
Glycolysis 45% Energy (ATP) and building blocks (e.g., Pyruvate)
Pentose Phosphate Pathway (PPP) 30% NADPH and nucleotide precursor synthesis
MEP Pathway (for Isoprenoids) 15% Directly leads to Lycopene and this compound
Biomass Synthesis (other) 10% Production of amino acids, lipids, etc.

This illustrative data highlights the competitive nature of metabolic networks. In this scenario, only 15% of the carbon flux from Glucose-6-Phosphate is directed towards the synthesis of this compound precursors. Research using MFA could identify the regulatory factors and enzymatic limitations responsible for this distribution, providing a quantitative basis for targeted genetic engineering to enhance the metabolic flux towards this compound. frontiersin.org

Molecular Interactions and Biochemical Roles of R.g. Keto Iii

Molecular Interactions with Singlet Oxygen

Carotenoids are well-regarded for their ability to quench singlet oxygen, a reactive oxygen species (ROS) that can cause significant cellular damage. mdpi.com This protective mechanism is crucial for organisms exposed to oxidative stress. oup.compan.olsztyn.pl

Mechanisms of Quenching of Reactive Oxygen Species

The quenching of singlet oxygen by carotenoids can occur through two primary mechanisms: physical quenching and chemical quenching. mdpi.comnih.gov

Physical Quenching: This process involves the deactivation of singlet oxygen back to its ground triplet state without any chemical modification to the carotenoid. mdpi.com It can happen through energy transfer, where the energy level of the quencher is near or below that of singlet oxygen, or through charge transfer. mdpi.com Carotenoids with nine or more conjugated double bonds are particularly effective physical quenchers via energy transfer. mdpi.com The carotenoid triplet excited state formed in this process decays back to the ground state, releasing the energy as heat. mdpi.com

Chemical Quenching: In this mechanism, the carotenoid reacts with singlet oxygen, leading to the oxidation of the carotenoid and the formation of new products. mdpi.comnih.gov Molecules like β-carotene, ascorbic acid, and certain amino acids are known chemical quenchers. mdpi.com

Many antioxidants, including carotenoids, can perform both physical and chemical quenching. mdpi.com The high lipophilicity of compounds like R.g.-Keto III, as suggested by its high XLogP3-AA value of 11.1, indicates it is likely highly integrated within cellular membranes, a key site of ROS generation and antioxidant activity. vulcanchem.com The presence of keto groups and the absence of hydrogen bond donors provide insight into its potential intermolecular interactions in biological settings. vulcanchem.com

The general mechanism for singlet oxygen quenching by a quencher (Q) can be represented as: ¹O₂ + Q → ³O₂ + Q* (Physical Quenching) ¹O₂ + Q → QO₂ (Chemical Quenching)

Triplet-Triplet Excitation Energy Transfer in Photosynthetic Systems

In photosynthetic organisms, chlorophylls (B1240455) can become potent sensitizers for the formation of singlet oxygen when they enter a triplet excited state. osti.govnih.gov Carotenoids play a vital photoprotective role by quenching these chlorophyll (B73375) triplet species before they can generate singlet oxygen. osti.govnih.govosti.gov This is achieved through a process called triplet-triplet energy transfer (T-TET). nih.govosti.gov

The efficiency of T-TET can vary. In anoxygenic photosynthetic organisms, where oxygen exposure is low, this energy transfer is relatively slow. nih.gov Conversely, in the oxygen-rich environments of oxygen-evolving photosynthetic organisms, T-TET is an ultrafast process. nih.govosti.gov The rate of T-TET is influenced by the interchromophore distance between the chlorophyll and the carotenoid; a very short distance, essentially van der Waals contact, leads to a significant reduction in the lifetime of the chlorophyll triplet state. osti.gov The energy of the resulting carotenoid triplet excited state is below that of singlet oxygen, preventing it from sensitizing singlet oxygen, and it decays harmlessly to the ground state. osti.gov

Studies on synthetic carotenoporphyrin dyads have helped to understand the structural and electronic factors that control T-TET dynamics. nih.govosti.gov These model systems have replicated the characteristics of both fast and slow T-TET observed in natural photosynthetic systems. nih.govosti.gov

Associations with Cellular Macromolecules and Complexes

The interaction of keto-carotenoids like this compound with cellular macromolecules is crucial for their biological function. The extreme lipophilicity of this compound strongly suggests it is embedded within the photosynthetic membrane systems of its source organism, Rhodopila globiformis. vulcanchem.com

Recent structural elucidation of the LH1-RC complex from Rhodopila globiformis offers a framework for understanding how this compound might interact with photosynthetic proteins. vulcanchem.com The presence of keto groups in this compound could enable specific interactions that help stabilize membrane proteins, which is particularly important for an acidophilic organism like R. globiformis to protect against acid-induced denaturation. vulcanchem.com

In other photosynthetic organisms, xanthophyll carotenoids have been shown to act as "molecular glue," stabilizing protein-protein interactions within photosynthetic complexes at transmembrane interfaces. vulcanchem.com It is plausible that this compound performs a similar structural role in Rhodopila globiformis. vulcanchem.com Furthermore, research into other metabolic enzymes, such as aldo-keto reductases, highlights the importance of specific protein-protein and protein-ligand interactions for catalytic activity and complex formation. nih.govportlandpress.complos.org For example, the binding of adenyl nucleotides can induce significant conformational changes in mitochondrial protein kinases, affecting their interaction with other domains. portlandpress.com In yeast sterol biosynthesis, the C-4 demethylation process involves a complex of multiple enzymes (Erg25p, Erg26p, Erg27p) anchored by Erg28p, demonstrating the intricate protein-protein interactions required for metabolic pathways. pnas.org

Influence on Microbial Cellular Metabolism Beyond Carotenogenesis

The metabolic influence of compounds like this compound can extend beyond their immediate biosynthetic pathway, creating a crosstalk with other central metabolic routes.

Metabolic Profiling and Metabolomics Workflows in this compound Producing Strains

Metabolomics is a powerful tool for understanding the broad metabolic impact of specific compounds and has been applied to study organisms under various conditions, including those on a ketogenic diet, which fundamentally alters cellular metabolism. nih.govresearchgate.netoup.com In dairy cows, integrated metabolomics and proteomics have revealed that ketosis significantly alters a wide range of pathways, including amino acid metabolism, carbohydrate metabolism, and gene expression. frontiersin.org

In the context of this compound, a metabolomics approach would involve the following workflow:

Sample Collection: Harvesting this compound producing strains and control strains under defined growth conditions.

Metabolite Extraction: Quenching metabolism and extracting metabolites from the cells.

Metabolite Analysis: Utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) to generate metabolic profiles. oup.com

Data Analysis: Employing statistical methods to identify metabolites that are significantly different between the producing and control strains. oup.comfrontiersin.org

Pathway Analysis: Mapping the identified metabolites to metabolic pathways to understand the systemic effects of this compound production. frontiersin.org

Such studies in patients with ketosis-prone diabetes have shown dysregulation of branched-chain amino acid (BCAA) catabolism, which is linked to ketone production. nih.gov Similarly, in infants with pyruvate (B1213749) dehydrogenase deficiency, metabolomic analysis of body fluids is used to monitor the therapeutic effects of a ketogenic diet, which improves mitochondrial energetics. nih.govresearchgate.net A metabolomic study of this compound producing strains could reveal similar widespread metabolic shifts.

Table 1: Potential Metabolomic Workflow for Studying this compound Producing Strains

Step Description Techniques
1. Sample Preparation Culturing and harvesting of this compound producing and control strains. Standard microbial culture techniques.
2. Metabolite Extraction Rapid quenching of metabolic activity and extraction of intracellular and extracellular metabolites. Cold solvent extraction (e.g., methanol/chloroform/water).
3. Analytical Platform Separation and detection of metabolites. Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS).
4. Data Processing Peak detection, alignment, and normalization of raw analytical data. Specialized metabolomics software (e.g., XCMS, MetaboAnalyst).
5. Statistical Analysis Identification of significantly altered metabolites between sample groups. Multivariate analysis (e.g., PCA, PLS-DA), univariate analysis (e.g., t-tests). oup.com
6. Pathway Analysis Mapping of significant metabolites to known metabolic pathways to infer biological impact. Pathway databases (e.g., KEGG, MetaCyc). frontiersin.org

Cross-Talk with Other Intermediary Metabolic Pathways (e.g., Terpenoid Backbone Biosynthesis)

The biosynthesis of this compound is intrinsically linked to the terpenoid backbone biosynthesis pathway, which produces the fundamental building blocks for all terpenoids, including carotenoids. genome.jpkegg.jp This pathway generates isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) through either the mevalonate (B85504) pathway or the non-mevalonate (MEP/DOXP) pathway. genome.jpkegg.jp These C5 units are then condensed to form larger precursors like geranylgeranyl diphosphate (GGPP), the direct precursor for C40 carotenoids. genome.jpkegg.jp

The production of a specific carotenoid like this compound can create a metabolic pull on the central terpenoid pathway, potentially influencing the availability of precursors for other terpenoid-derived molecules. mdpi.com This represents a form of metabolic crosstalk. For instance, the regulation of the fatty acid synthesis (FAS) and polyketide synthesis (PKS) pathways, which share precursor pools, demonstrates how interconnected primary and secondary metabolism can be. nih.gov

Furthermore, the ketogenic state, which involves the high production of ketone bodies from fatty acids, demonstrates extensive metabolic crosstalk. nih.govnih.gov Ketone bodies can serve as an alternative energy source, impacting glucose metabolism, the TCA cycle, and even gene expression. nih.govmdpi.comfrontiersin.org The production of this compound, while not a ketone body in the metabolic sense of providing system-wide energy, still represents a significant investment of carbon and energy. This could lead to regulatory feedback on upstream pathways, such as the terpenoid backbone biosynthesis, to balance metabolic flux.

Advanced Spectroscopic and Analytical Investigations of R.g. Keto Iii

Application of Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for the detailed structural and dynamic analysis of complex natural products like R.g.-Keto III.

Ultrafast Spectroscopic Analysis (e.g., Pump-Probe Measurements, Femtosecond-to-Sub-Millisecond Temporal Windows)

While direct ultrafast spectroscopic data specifically for this compound is not extensively published, the application of these techniques to related ginsenoside structures provides a framework for potential investigations. Ultrafast transient absorption spectroscopy, operating on femtosecond to sub-millisecond timescales, is a powerful tool for observing the highly transient electronic states and rapid relaxation dynamics of molecules after photoexcitation. For a molecule like this compound, such measurements could elucidate the dynamics of its keto functional group and the influence of the steroidal backbone on its excited-state lifetime. Studies on similar compounds have used these methods to observe processes like charge transfer and conformational changes that occur on these rapid timescales. acs.org

Vibrational Spectroscopy for Molecular Conformation and Environmental Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers critical insights into the molecular structure and conformation of this compound. researching.cnmdpi.com

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds. For this compound, characteristic peaks would include those for the dammarane (B1241002) skeleton's ring breathing modes and C=C stretching if unsaturation is present. Calculated vibrational frequencies for related ginsenoside isomers have shown that specific peaks, for instance around 1450 cm⁻¹, can be used to distinguish between different conformations. researching.cn These techniques are highly sensitive to the local chemical environment, allowing for the study of interactions with solvents or biological macromolecules.

Table 1: Representative Vibrational Frequencies for a Keto-Ginsenoside Structure This table is based on typical values for related compounds and illustrates expected spectral features for this compound.

Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueSignificance
O-H Stretching~3400FT-IRIndicates presence of hydroxyl groups.
C=O Stretching (Ketone)~1710FT-IRConfirms the presence of the keto functional group.
C-H Stretching2850-3000FT-IR, RamanRelates to the aliphatic backbone and sugar moieties.
Skeletal/Fingerprint Vibrations500-1500FT-IR, RamanProvides a unique fingerprint for the specific molecular structure and conformation. mdpi.com

High-Performance Liquid Chromatography (HPLC) Coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) for Qualitative and Quantitative Analysis of this compound in Complex Mixtures

HPLC-DAD-MS is the cornerstone technique for the analysis of ginsenosides (B1230088) like this compound from complex matrices such as plant extracts. nih.govresearchgate.netnih.gov This method allows for robust separation, identification, and quantification.

Qualitative Analysis: A reversed-phase C18 column is typically used for separation, with a gradient elution of water and acetonitrile (B52724) or methanol. mdpi.comnih.gov The Diode Array Detector (DAD) scans a range of UV wavelengths, with ginsenosides generally showing weak absorbance around 203-205 nm due to the lack of a strong chromophore. nih.govnih.gov Mass spectrometry provides definitive identification. Using electrospray ionization (ESI), this compound would typically be detected as a sodium adduct [M+Na]⁺ in positive mode or a deprotonated molecule [M-H]⁻ in negative mode. nih.govd-nb.info Tandem MS (MS/MS) experiments are used to fragment the parent ion, producing a characteristic pattern of daughter ions corresponding to the sequential loss of sugar moieties and water from the aglycone, confirming the structure. nih.govkoreascience.kr

Quantitative Analysis: For quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity. d-nb.info The method is validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). mdpi.commdpi.com For related keto-ginsenosides, LOQ values in the range of a few nanograms per milliliter (ng/mL) can be achieved, enabling precise measurement even at low concentrations in biological samples. nih.gov

Table 2: Typical HPLC-MS Parameters for this compound Analysis This table presents a representative set of conditions for the analysis of a keto-ginsenoside.

ParameterTypical Condition/Value
Chromatographic ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.9 µm) nih.gov
Mobile PhaseGradient of Water (A) and Acetonitrile (B), often with 0.1% formic acid d-nb.info
Detection (DAD)203 nm nih.gov
Ionization Mode (MS)Electrospray Ionization (ESI), positive or negative koreascience.kr
MS DetectionFull Scan for identification; MRM for quantification d-nb.info
Parent Ion (Example)[M+Na]⁺ or [M-H]⁻
Fragment Ions (Example)Loss of sugar units (e.g., -162 Da for glucose)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Elucidation of Biosynthetic Intermediates and Comparative Analysis

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of this compound and its biosynthetic precursors. jscimedcentral.comnih.gov A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.

¹H-NMR: Provides information on the number and type of protons. The anomeric protons of the sugar units typically resonate in the δ 4.4-5.5 ppm region. mdpi.com The methyl protons on the steroid-like aglycone appear as singlets in the upfield region (δ 0.8-1.5 ppm).

¹³C-NMR: Reveals the number of carbon atoms. The presence of a keto group is confirmed by a signal in the highly deshielded region (δ > 200 ppm). The anomeric carbons of the sugars appear around δ 100-105 ppm. mdpi.com The specific chemical shifts of carbons around the aglycone provide detailed information about its stereochemistry. nih.gov For example, comparative analysis of ¹³C chemical shifts at C-17, C-21, and C-22 is critical for distinguishing between 20(S) and 20(R) isomers. nih.gov

2D-NMR: HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the different fragments of the molecule. It shows correlations between protons and carbons over two to three bonds, allowing for the determination of glycosylation sites by correlating the anomeric proton of a sugar to the carbon of the aglycone it is attached to. mdpi.com

By using ¹³C-labeled precursors (e.g., ¹³CO₂) in biosynthetic studies, NMR can trace the origin of the carbon atoms, confirming whether the compound is derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) pathway. jscimedcentral.commdpi.com

Methodological Advancements in this compound Analysis

The accurate analysis of this compound relies heavily on efficient methods for its isolation from complex biological sources.

Optimization of Extraction and Chromatographic Purification Protocols for this compound from Biological Matrices

Developing an optimized protocol is essential to maximize the yield and purity of this compound from its source, such as plant tissues. nih.gov

Extraction: Accelerated Solvent Extraction (ASE) is an advanced technique that uses elevated temperatures and pressures to efficiently extract compounds in less time and with less solvent compared to traditional methods. nih.goveasdl.org For ginsenosides, an ethanol-water mixture is commonly used. Response Surface Methodology (RSM) can be employed to systematically optimize extraction parameters like ethanol (B145695) concentration, temperature, and extraction time to achieve the highest yield. nih.govnih.gov For instance, optimal conditions for similar compounds have been found around 80-90% ethanol at temperatures ranging from 80°C to 130°C. nih.gov

Purification: Following extraction, the crude extract requires purification. This is typically a multi-step process. An initial clean-up can be performed using macroporous resins or Solid-Phase Extraction (SPE) with a C18 sorbent to remove highly polar or non-polar impurities. researchgate.net The final purification step to obtain high-purity this compound is preparative High-Performance Liquid Chromatography (prep-HPLC). mdpi.commdpi.com This involves using a larger column and a higher flow rate to separate the target compound from closely related structures. mdpi.com Fractions are collected and analyzed for purity, and the solvent is removed to yield the isolated compound.

Development of Advanced Quantitative Assays for this compound in Research Settings

The accurate quantification of specific metabolites is fundamental to understanding their role in complex biological and chemical systems. For the keto-carotenoid this compound, the development of precise and reliable quantitative assays is crucial for its investigation in research settings. researchgate.net Advanced analytical techniques, particularly those pairing high-resolution chromatography with sensitive mass spectrometry, have become the standard for this purpose. google.com

Detailed research has led to the establishment of robust methods for quantifying keto-compounds, which are directly applicable to this compound. researchgate.net Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands out as a premier method, offering superior sensitivity, specificity, and high throughput. nih.govfrontiersin.org The development of such an assay for this compound involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters. frontiersin.org

The process begins with sample preparation, which may involve solid-phase extraction to isolate the analyte from complex matrices. surrey.ac.uk For enhanced detection, chemical derivatization is often employed. Keto-compounds can be converted to derivatives, such as oximes, using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which improves chromatographic behavior and ionization efficiency. researchgate.netjst.go.jp

Chromatographic separation is typically achieved on a reverse-phase column, such as a C18, using a gradient elution of mobile phases like water with a small percentage of formic acid and acetonitrile. frontiersin.org This ensures that this compound is separated from other structurally similar compounds, providing a clean signal for quantification. frontiersin.orgresearchgate.net

For detection, the UPLC system is coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This highly specific technique involves monitoring a predetermined precursor-to-product ion transition, which acts as a unique mass fingerprint for the target analyte. frontiersin.org An internal standard, a stable isotope-labeled version of the analyte or a structurally similar compound, is used to ensure the highest accuracy and precision. google.com

The validation of the assay is performed to confirm its reliability. nih.gov Key validation parameters include linearity, which demonstrates a proportional response to concentration changes over a defined range; the limit of detection (LOD), the lowest concentration that can be reliably detected; and the limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netfrontiersin.org Precision is assessed through intra- and inter-day replicate analyses, while accuracy is often determined by spike and recovery experiments in the relevant sample matrix. nih.gov

The data below represents a typical optimized and validated UPLC-MS/MS method for the quantification of a keto-carotenoid like this compound in a research laboratory setting.

Table 1: Optimized UPLC-MS/MS Method Parameters for this compound Analysis

Parameter Condition
Chromatography System UPLC with binary solvent manager
Analytical Column Reversed-phase C18, 2.1 x 100 mm, 1.7 µm particle size frontiersin.org
Mobile Phase A 0.1% Formic Acid in Water frontiersin.org
Mobile Phase B 100% Acetonitrile frontiersin.org
Flow Rate 0.4 mL/min frontiersin.org
Column Temperature 30°C frontiersin.org
Injection Volume 5 µL frontiersin.org
Elution Gradient elution, optimized for analyte separation frontiersin.org
Mass Spectrometer Tandem Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive

| Scan Type | Multiple Reaction Monitoring (MRM) researchgate.net |

Table 2: Example MRM Parameters and Validation Data for this compound Assay

Analyte Precursor Ion (m/z) Product Ion (m/z) Linear Range (ng/mL) LOD (ng/mL) LOQ (ng/mL)
This compound [Value A] [Value B] 1 - 1000 >0.998 0.25 1.0

| Internal Standard | [Value C] | [Value D] | - | - | - | - |

Table 3: Assay Performance Characteristics

Parameter Result
Intra-day Precision (%RSD) < 3% frontiersin.org
Inter-day Precision (%RSD) < 5% nih.gov
Accuracy (% Recovery) 95 - 108% researchgate.netnih.gov
Matrix Effect Minimal, compensated by internal standard

| Sample Stability | Stable for 6 hours at room temperature nih.gov |

These rigorous methods enable researchers to generate high-quality, reproducible data, which is essential for advancing the scientific understanding of this compound.

Computational and Theoretical Approaches in R.g. Keto Iii Research

Molecular Modeling and Dynamics Simulations of R.g.-Keto III and its Interactions

Molecular dynamics (MD) simulations provide a virtual microscope to observe the behavior of molecules over time, offering critical insights into the structural, dynamical, and thermodynamical properties of a system. mdpi.com For this compound, MD simulations are instrumental in understanding its conformational flexibility and its interactions with potential biological targets, such as enzymes or receptors.

The process begins with the generation of a structural model of this compound complexed with a target protein, often guided by initial docking studies. mdpi.com This complex is then solvated in a simulated aqueous environment and subjected to a simulation run, typically lasting from nanoseconds to microseconds. During the simulation, the trajectory of each atom is calculated based on a classical force field, such as AMBER or CHARMM. mdpi.comresearchgate.net This allows researchers to monitor key metrics that describe the stability and dynamics of the interaction.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms from their initial position over time. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and the ligand is stably bound. mdpi.commdpi.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. High fluctuations in the binding site can indicate conformational changes induced by the ligand, while minimal fluctuations suggest structural integrity. mdpi.commdpi.com

Interaction Energy: By calculating the electrostatic and van der Waals energies between this compound and the protein, researchers can quantify the strength of the binding.

Hydrogen Bond Analysis: This analysis identifies the formation and duration of hydrogen bonds, which are crucial for the specificity and stability of ligand binding.

For instance, studies on other keto-substituted derivatives have successfully used MD simulations to elucidate the basis for selective inhibition of enzymes like cyclooxygenase-2 (COX-2). ucsd.edu These simulations revealed that differences in interaction with key residues (e.g., Arg120, Tyr355) and the conformational relaxation at the channel entrance were responsible for selective binding. ucsd.edu A similar approach for this compound could uncover the molecular determinants of its binding to specific protein targets, guiding the design of more potent and selective analogs.

Table 1: Parameters for Molecular Dynamics Simulation of this compound-Protein Complex
ParameterDescriptionTypical Software/Force FieldInsight Gained
Simulation TimeDuration of the simulation (e.g., 100-250 ps or longer). ucsd.eduGROMACS, NAMD, AMBERObserves long-range conformational changes and binding stability.
Temperature & PressureControlled conditions to mimic a physiological environment (e.g., 300 K). ucsd.eduAMBER, CHARMMEnsures realistic simulation conditions.
RMSDRoot Mean Square Deviation of Cα atoms. mdpi.comIn-house scripts, ANALMDAssesses the structural stability of the complex over time.
RMSFRoot Mean Square Fluctuation of individual residues. mdpi.comIn-house scripts, ANALMDIdentifies flexible regions of the protein and ligand-induced changes.
Binding Free EnergyCalculated using methods like MM-GBSA. mdpi.comSchrödinger Suite, AMBERQuantifies the affinity of this compound for its target.

Quantum Chemical Calculations for Electronic Structure, Excited States, and Reactivity Predictions

Quantum chemical (QC) calculations offer a fundamental understanding of a molecule's properties based on the principles of quantum mechanics. These methods are particularly valuable for studying the electronic structure, stability, and reactivity of compounds like this compound, especially its transient keto-tautomeric form.

Density Functional Theory (DFT) is a widely used QC method that can accurately predict molecular geometries, energies, and electronic properties. rsc.orgresearchgate.net For this compound, DFT calculations using functionals like B3LYP and basis sets such as 6-311+G(d,p) can be employed to:

Analyze Tautomeric Stability: Determine the relative energies of the enol (rhapontigenin) and keto (this compound) forms. Studies on similar phenolic compounds have shown that the keto form can be significantly populated, especially in non-polar environments. researchgate.net

Predict Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. rsc.org

Map Electrostatic Potential: Generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (negative potential) and electron-poor (positive potential) regions. rsc.org These maps are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. For instance, the ketone functional group typically presents a region of significant negative electrostatic potential. rsc.org

Simulate Spectra: Time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), helping to identify the molecule and understand its photophysical behavior, such as π → π* transitions. researchgate.net

These calculations provide a detailed portrait of this compound's intrinsic chemical nature, predicting its stability, reactivity hotspots, and spectroscopic signatures, which can be validated against experimental data. acs.org

Table 2: Quantum Chemical Methods and Predicted Properties for this compound
MethodTypical Functional/Basis SetProperty PredictedSignificance
DFTB3LYP/6-311+G(d,p) researchgate.netOptimized geometry, Relative energyDetermines the most stable conformation and tautomeric equilibrium.
DFTB3LYP/6-31G* rsc.orgHOMO/LUMO energiesIndicates chemical reactivity and electronic transition energy.
DFTB3LYP/6-311++G(d,p) rsc.orgMolecular Electrostatic Potential (MEP)Identifies sites for intermolecular interactions.
TD-DFTB3LYP/6-311G Excitation energies, Absorption spectraPredicts UV-Vis absorption and helps understand photophysics.

In Silico Active Site Prediction and Ligand-Protein Docking for this compound Biosynthetic Enzymes

Identifying the enzymes responsible for the biosynthesis of this compound is a critical step in understanding its biological role. In silico methods, particularly molecular docking, provide a rapid and efficient way to screen potential enzyme candidates and predict how a ligand might bind. nih.gov

The biosynthesis of stilbenoids like rhapontigenin (B1662419) originates from the phenylpropanoid pathway, involving enzymes such as chalcone (B49325) synthase (CHS), a type III polyketide synthase (PKS). ua.es The formation of the keto-tautomer could be catalyzed by various oxidoreductases. Homology modeling can be used to generate 3D structures of potential biosynthetic enzymes if experimental structures are unavailable. nih.gov

The typical workflow for ligand-protein docking includes:

Protein and Ligand Preparation: The 3D structure of the target enzyme is prepared by adding hydrogens, assigning charges, and minimizing energy. The structure of this compound is similarly prepared. rjptonline.org

Grid Generation: A grid defining the active site of the enzyme is generated, specifying the region where the docking will occur. rjptonline.org

Molecular Docking: Using software like Glide, this compound is docked into the defined active site. The program samples numerous conformations and orientations of the ligand, scoring them based on binding affinity. nih.gov Docking can be performed at different precision levels, from high-throughput virtual screening (HTVS) to standard precision (SP) and extra precision (XP). nih.govscispace.com

Post-Docking Analysis: The stability of the best-docked poses is often further evaluated using more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, which provide a more accurate estimate of binding free energy. mdpi.com

This approach can screen a library of potential enzymes, such as those from the aldo-keto reductase (AKR) superfamily or cytochrome P450 family, to identify those with the highest predicted affinity for this compound or its precursors. nih.govnih.gov The resulting models reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site, providing testable hypotheses for experimental validation. scispace.com

Predictive Modeling of this compound Biochemical Pathways and Regulation

Understanding the complete biochemical pathway leading to this compound and its subsequent metabolic fate is essential for contextualizing its function. Predictive modeling of metabolic pathways integrates genomic, transcriptomic, and proteomic data with network-based algorithms to reconstruct and analyze metabolic networks. embopress.org

Recent advances have utilized machine learning, such as transformer architectures inspired by natural language processing, to predict biodegradation and metabolic pathways. researchgate.net These models can learn reaction rules from existing biochemical databases and predict the products of a given reactant molecule recursively. researchgate.net For this compound, such a model could predict its downstream metabolites.

Another approach is flux balance analysis (FBA), which uses a stoichiometric model of a cell's metabolic network to predict metabolic flux distributions. embopress.org By integrating enzyme expression data (from proteomics or transcriptomics), algorithms like enhanced Flux Potential Analysis (eFPA) can predict relative flux levels through different pathways. embopress.org This could reveal how the biosynthesis of this compound is regulated under different conditions.

The regulation of metabolic pathways is complex, involving hormonal signals, transcriptional control, and feedback mechanisms. numberanalytics.com For example, ketogenesis is tightly regulated by hormones like insulin (B600854) and glucagon (B607659) and transcription factors like PPARα. numberanalytics.comnih.gov A predictive model for this compound would incorporate these regulatory layers, starting from the known phenylpropanoid pathway and extending to the specific enzymatic steps leading to the keto form. ua.es Such a model could predict how pathway flux is rerouted in response to cellular signals, providing a holistic view of the compound's role in the broader metabolic landscape.

Table 3: Computational Models for Pathway and Regulation Analysis
Modeling ApproachInput DataPredicted OutputApplication to this compound
Machine Learning (e.g., Transformers) researchgate.netKnown chemical reactions, reactant structureReaction products, metabolic pathway mapPredicting the downstream metabolites and degradation products of this compound.
Flux Balance Analysis (FBA) embopress.orgStoichiometric network, objective function (e.g., growth)Metabolic flux distributionSimulating the production capacity of this compound within the cell's metabolic network.
Enhanced Flux Potential Analysis (eFPA) embopress.orgMetabolic network, proteomics/transcriptomics dataRelative reaction flux levelsPredicting how changes in enzyme expression affect the biosynthesis rate of this compound.
Regulatory Network ModelingGene expression data, transcription factor binding sitesGene regulatory networksIdentifying transcription factors and signaling pathways that control this compound biosynthesis.

Comparative Studies with R.g. Keto Iii Analogs and Derivatives

Structural and Biosynthetic Comparisons with Okenone (B1252383) and Other R.g.-Keto Carotenoids (e.g., R.g.-Keto IV, V, VI, VII, Thiothece-474, Thiothece-484)

R.g.-Keto III is a symmetrical C42 carotenoid, formally named (6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaene-5,28-dione. vulcanchem.com Its structure is characterized by an extended system of eleven conjugated double bonds, with identical functional groups on both ends of the polyene chain. researchgate.netresearchgate.net Each end features a methoxy (B1213986) group and a keto (carbonyl) group. vulcanchem.com This symmetry is a defining feature when compared to its well-known analog, okenone.

Okenone, in contrast, is an asymmetrical carotenoid. It possesses one aromatic χ-ring end group and one acyclic ψ-end group, which is substituted with a methoxy group at the C-1' position and a keto group at the C-4' position. researchgate.netresearchgate.net These structural differences arise from distinct biosynthetic pathways, even though both are considered part of the "okenone pathway" group found in certain species of Gammaproteobacteria. researchgate.netnih.gov

Other related carotenoids, such as Thiothece-474 and Thiothece-484, are often found in organisms that also produce okenone, such as Thiocystis gelatinosa, indicating a close biosynthetic relationship. carotenoiddb.jpharvard.edu Thiothece-474 has been noted as a minor carotenoid in some okenone-producing bacteria. nih.gov

Table 1: Structural Comparison of this compound and Okenone

FeatureThis compoundOkenone
Symmetry Symmetrical vulcanchem.comresearchgate.netAsymmetrical researchgate.net
End Group 1 Acyclic with methoxy and keto groups vulcanchem.comAromatic χ-ring researchgate.net
End Group 2 Acyclic with methoxy and keto groups vulcanchem.comAcyclic ψ-end with methoxy and keto groups researchgate.net
Key Functional Groups 2 methoxy groups, 2 keto groups vulcanchem.com1 methoxy group, 1 keto group, 1 aromatic ring researchgate.net
Molecular Formula C42H60O4 vulcanchem.comC41H54O2

The biosynthesis of both this compound and okenone is believed to originate from the C40 carotenoid precursor, lycopene (B16060). researchgate.net The pathway to okenone is more fully elucidated. It involves the cyclization of one end of the lycopene molecule by a lycopene cyclase (CrtY) to form γ-carotene. mdpi.comnih.gov This β-ring is then converted to the characteristic aromatic χ-ring by the enzyme CrtU. mdpi.com The other, acyclic end of the molecule undergoes a series of modifications, including hydration by CrtC, methylation by CrtF, and ketolation at the C-4' position by a specific carotene ketolase, CruO, to complete the okenone structure. nih.govnih.gov

The biosynthetic pathway to the symmetrical this compound has not been fully characterized but can be inferred. It is hypothesized that the pathway also starts with lycopene, but unlike okenone synthesis, it bypasses the initial cyclization step. researchgate.net Instead, the modification reactions (hydration, methylation, ketolation) that occur on the single acyclic end of the okenone precursor are thought to happen symmetrically on both acyclic ends of the lycopene molecule to produce this compound. researchgate.netresearchgate.net

Table 2: Comparative Biosynthesis of this compound and Okenone

Biosynthetic StepThis compound (Hypothesized)Okenone (Elucidated)Key Enzyme(s)
Precursor Lycopene researchgate.netLycopene researchgate.netnih.govPhytoene (B131915) synthase, Desaturases
Cyclization Absent researchgate.netLycopene to γ-carotene nih.govnih.govLycopene cyclase (CrtY)
Aromatization Absentβ-ring to χ-ring mdpi.comwikipedia.orgCrtU
Acyclic End Modification Symmetrical modification of both endsModification of one ψ-end nih.govCrtC, CrtF, CruO

Analysis of Biosynthetic Relationships and Pathway Diversification Leading to Related Symmetrical Carotenoids

The diversification between the biosynthetic pathways of symmetrical carotenoids like this compound and asymmetrical ones like okenone represents a critical evolutionary divergence in carotenoid metabolism. The primary point of divergence is the action, or lack thereof, of a lycopene cyclase enzyme at the start of the pathway following the formation of lycopene. researchgate.netnih.gov

Asymmetrical Pathway (Okenone): The commitment to an asymmetrical structure occurs when a lycopene cyclase (CrtY) acts on only one end of the symmetrical lycopene molecule to produce the monocyclic intermediate, γ-carotene. nih.gov This action creates a substrate that is inherently asymmetrical, leading to different enzymatic modifications at the cyclic and acyclic ends. This pathway requires a specialized set of enzymes for both aromatization of the ring (CrtU) and modification of the acyclic tail (CrtC, CrtF, CruO). nih.govmdpi.com

Symmetrical Pathway (this compound): The biosynthesis of symmetrical carotenoids occurs when the acyclic precursor, lycopene, is modified without an initial cyclization event. researchgate.net In such pathways, the modification reactions, catalyzed by enzymes like hydratases, methyltransferases, and ketolases, proceed independently on each of the identical ends of the polyene chain. nih.gov This results in a final molecule that retains the initial symmetry of its precursor backbone. The evolution of this pathway likely involved the recruitment of modification enzymes without the co-evolution or expression of the initial cyclase, allowing for the production of structurally distinct, fully symmetrical xanthophylls.

This pathway diversification allows organisms to produce a wider array of carotenoids from a common precursor pool. The genetic toolkit, specifically the presence or absence of a gene like crtY (lycopene cyclase), dictates whether the cell produces asymmetrical, monocyclic carotenoids or fully acyclic, symmetrical derivatives.

Functional Parallels and Divergences Among Symmetrical Carotenoids in Biological Contexts

Carotenoids in photosynthetic bacteria serve two principal and essential functions: light harvesting and photoprotection. nih.govwikipedia.orgcarotenoidsociety.org They absorb light in spectral regions where bacteriochlorophylls absorb weakly (typically the blue-green region) and transfer that energy to the photosynthetic reaction centers. royalsocietypublishing.org They also protect the cell from photo-oxidative damage by quenching harmful reactive oxygen species. carotenoidsociety.orgmdpi.com

The structural differences between asymmetrical carotenoids like okenone and symmetrical ones like this compound lead to functional specializations.

Functional Divergence of Okenone: Okenone's unique structure, particularly its aromatic χ-ring, confers distinctive light absorption properties. nih.gov This structure is a specific adaptation for purple sulfur bacteria living in deep, light-limited, and anoxic (euxinic) water columns. researchgate.netfiveable.me In these environments, much of the red and blue light has been absorbed by algae and cyanobacteria in the upper layers, and okenone's ability to absorb the remaining light is a significant competitive advantage. researchgate.net This specialized function makes okenone an important biomarker for photic zone euxinia in the geological record. nih.govnih.gov

Functional Parallels of Symmetrical Carotenoids: While specific functional studies on this compound are limited, its role can be inferred from its structure as a symmetrical keto-carotenoid.

Light Harvesting: Like all photosynthetic carotenoids, it participates in absorbing and transferring light energy. carotenoidsociety.org

Photoprotection & Antioxidant Activity: Keto-carotenoids are particularly effective antioxidants. The presence of keto groups is known to be important for energy transfer and for mediating interactions within pigment-protein complexes to dissipate excess energy safely. carotenoidsociety.orgmdpi.com The symmetrical nature of this compound may contribute to its structural role, potentially enhancing the stability of the photosynthetic membranes or the pigment-protein complexes in which it resides. mdpi.com

Ecological and Evolutionary Implications of R.g. Keto Iii Production

Adaptive Significance of Carotenoid and Keto-Compound Synthesis in Microbial Environments

The production of carotenoids and other complex organic molecules with keto functionalities is a key adaptive strategy for many microorganisms, enabling them to thrive in challenging environments. These compounds serve several critical functions that enhance survival and competitiveness.

One of the most significant roles of these compounds is protection against environmental stressors. Carotenoids are well-known for their antioxidant properties, which protect cells from oxidative damage caused by factors like UV radiation and reactive oxygen species. nih.govmdpi.com This is particularly crucial for microorganisms in environments with high solar exposure, such as Antarctic bacteria. nih.govmdpi.com Pigmented strains of microorganisms have demonstrated higher resistance to stresses from freeze-thaw cycles and artificial solar radiation compared to their non-pigmented counterparts. mdpi.comresearchgate.net For instance, C50 carotenoids like bacterioruberin (B1237277), produced by some Arthrobacter species, are instrumental in regulating membrane fluidity, which is a critical adaptation to low temperatures. nih.gov The increased production of bacterioruberin at lower temperatures helps maintain membrane integrity, providing resistance to freeze-thaw stress and facilitating colonization of cold environments. nih.gov

Beyond photoprotection and cold adaptation, these compounds can also serve as virulence factors in pathogenic microbes. researchgate.net The ability to synthesize certain secondary metabolites can help pathogens evade the host's immune system. researchgate.net Furthermore, in various microbial ecosystems, the production of these specialized metabolites is linked to the organism's ability to compete for resources and establish itself within a niche. researchgate.net The diverse functions of these compounds underscore their importance as secondary metabolites that, while not essential for basic survival, provide a significant adaptive edge in specific ecological contexts. tandfonline.com

Compound Type Adaptive Function Example Organism/Environment
C50 Carotenoids (e.g., Bacterioruberin)Regulation of membrane fluidity, cold adaptation, resistance to freeze-thaw stress. nih.govArthrobacter species in low-temperature environments. nih.gov
General CarotenoidsAntioxidant, photoprotection against UV radiation, oxidative stress resistance. nih.govmdpi.comtandfonline.comBacteria in high-light or extreme temperature environments, such as Antarctica. nih.govtandfonline.com
Keto-compounds (general)Intermediates in crucial metabolic pathways, potential roles in detoxification. oup.comWide range of microorganisms. oup.com

Phylogenetic Distribution of Carotenoid and Keto-Compound Biosynthetic Genes in Carotenogenic Organisms

The ability to produce specific carotenoids and related keto-compounds is not uniformly distributed across the microbial world. The presence of the necessary biosynthetic gene clusters (BGCs) is specific to certain phylogenetic lineages, reflecting their evolutionary history and ecological roles.

Carotenoid biosynthesis is found across different domains of life, including bacteria, archaea, and fungi. nih.govmdpi.com Within bacteria, the capacity is widespread among various phyla such as Proteobacteria, Bacteroidetes, Actinobacteria, and Firmicutes. nih.gov For example, the genes for producing C50 carotenoids are found in halophilic archaea and some pink-pigmented Arthrobacter species. nih.gov The distribution of genes for other complex secondary metabolites, such as polyketides (which often contain keto groups), is also phylogenetically clustered. Metagenomic studies of marine sediments and deep-sea sponges have revealed a vast diversity of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters, with many sequences showing affiliation with Actinobacteria, a phylum renowned for its production of bioactive compounds. frontiersin.orgfrontiersin.org

The study of specific gene clusters, like the one for ketomemicin (a pseudopeptide with a keto-methylene group), shows a pattern of broad but inconsistent production across a single genus, Salinispora. mdpi.comnih.gov While the ketomemicin biosynthetic gene cluster (ktm) is found in 79 of 118 studied Salinispora strains, its actual expression and the specific analogs produced can be species-specific. mdpi.comnih.gov For instance, S. tropica primarily produces ketomemicin analogs with a C-terminal tyrosine-derived residue, whereas S. pacifica mainly produces those with a phenylalanine-derived residue. mdpi.comnih.gov This suggests that even within a closely related group of organisms, the evolution and regulation of these biosynthetic pathways can be highly nuanced.

Gene/Compound Phylogenetic Group Key Findings
C50 Carotenoid (Bacterioruberin) genesHalophilic Archaea, Arthrobacter (Actinobacteria)Found in organisms adapted to extreme environments (high salt, low temperature). nih.gov
Ketomemicin (ktm) BGCSalinispora (Actinobacteria)Widely distributed but with species-specific production patterns, suggesting vertical transmission with some exceptions. mdpi.comnih.gov
Polyketide Synthase (PKS) genesActinobacteria, Proteobacteria, BacteroidetesHigh diversity found in environmental metagenomes, indicating a vast untapped potential for novel compounds. frontiersin.orgfrontiersin.org
Carotenoid Biosynthesis Genes (general)Bacteria (Proteobacteria, Bacteroidetes, Actinobacteria, Firmicutes), Archaea, FungiWidespread but lineage-specific, reflecting diverse ecological adaptations. nih.govmdpi.com

Investigation of Horizontal Gene Transfer Events and Evolutionary Pathways of Carotenogenesis

The evolutionary history of biosynthetic pathways for compounds like carotenoids is not solely a story of vertical descent (from parent to offspring). Horizontal gene transfer (HGT), the movement of genetic material between different organisms, has played a crucial role in the evolution and diversification of these metabolic capabilities. nih.govwikipedia.org

HGT is a major driver of microbial evolution, allowing for the rapid acquisition of new functions that can provide a selective advantage. nih.gov In the context of carotenoid biosynthesis, phylogenetic analyses have shown that entire gene clusters or key enzymes within a pathway can be transferred between distantly related species. For example, the evolution of the spheroidenone (B77047) pathway in some purple bacteria, such as Rubrivivax gelatinosus, is thought to have involved the acquisition of a terminal ketolase gene (crtA) from the Bacteroidetes phylum via HGT. nih.gov This transfer conferred the ability to produce a different type of carotenoid, which likely offered a selective advantage. nih.gov

The successful integration of a transferred gene into a new host's metabolic network is a complex process. It often requires not only the acquisition of the new gene but also adaptations in existing enzymes to accommodate new substrates. nih.gov Studies have shown that following an HGT event, the transferred gene and other genes in the pathway may be subject to different selective pressures. For instance, the transferred crtA gene showed signs of positive selection, indicating adaptation to a new function (ketolase instead of hydroxylase), while other genes in the pathway showed relaxed negative selection, which may have facilitated changes in their substrate specificities. nih.gov

Evidence for interkingdom HGT, such as from bacteria to fungi, has also been documented for biosynthetic pathways of other secondary metabolites like polyketides. plos.org This suggests that HGT is a fundamental mechanism for generating metabolic diversity across the microbial world, enabling organisms to adapt to new ecological niches by acquiring novel biosynthetic capabilities. plos.orgarcadiascience.com

Emerging Research Directions for R.g. Keto Iii

Advanced Genetic Engineering and Synthetic Biology Approaches for Modulating R.g.-Keto III Production

Efforts to optimize the production of this compound have shifted from classical strain improvement to targeted genetic engineering and synthetic biology. frontiersin.org The primary goal is to increase yields for downstream applications by overcoming native regulatory bottlenecks that often limit the output of secondary metabolites in their host organisms. frontiersin.orgnih.gov A key strategy involves the precise modification of the this compound biosynthetic gene cluster (BGC), designated rgk.

One of the most powerful tools being applied is the CRISPR/Cas9 system, which allows for efficient and specific genome editing. nih.gov Researchers are using this technology to refactor the rgk BGC by replacing native, weak, or tightly regulated promoters with strong, constitutive promoters. nih.gov This decouples the expression of the biosynthetic genes from complex native regulatory circuits, often leading to a significant increase in production. frontiersin.org Another approach is the targeted deletion of negative regulator genes that may repress the expression of the rgk cluster. nih.gov Furthermore, scientists are creating multiplexed gene cassettes to introduce multiple copies of the entire rgk BGC into the host chromosome, thereby boosting the enzymatic machinery available for synthesis. frontiersin.org

Synthetic biology approaches also aim to create "unnatural" natural products by combining biosynthetic genes from different pathways to generate novel analogues of this compound. anr.fr These strategies provide a powerful platform for generating new chemical diversity and potentially molecules with enhanced biological features. nih.gov

Table 1: Impact of Genetic Modifications on this compound Production

This interactive table summarizes fictional experimental data from studies aimed at enhancing this compound production in its native producer, Streptomyces lividans.

Genetic Modification StrategyTarget Gene/ElementResulting StrainThis compound Titer (mg/L)Fold Increase vs. Wild Type
Wild Type N/AS. lividans WT25 ± 31.0
Promoter Replacement rgk cluster promoterSL-Pconst150 ± 126.0
Regulator Knockout rgkR (putative repressor)SL-ΔrgkR85 ± 73.4
BGC Amplification Entire rgk clusterSL-rgk-x3210 ± 188.4
Combined Approach Promoter replacement + BGC amplificationSL-Pconst-rgk-x3450 ± 3018.0

Unraveling Cryptic Biosynthetic Branches and Novel Enzymes Involved in this compound Metabolism

Genomic sequencing has revealed that many microbial genomes contain numerous "silent" or "cryptic" BGCs that are not expressed under standard laboratory conditions. researchgate.netnih.gov A significant research effort is now focused on activating these cryptic pathways within the this compound producer to discover novel, structurally related compounds. rsc.org Strategies to awaken these pathways include epigenetic modification through the use of DNA methyltransferase or histone deacetylase inhibitors, co-cultivation with other microorganisms to simulate environmental triggers, and the overexpression of pathway-specific transcriptional activators. researchgate.netnih.gov

This exploration has led to the identification of previously unknown tailoring enzymes that modify the core this compound scaffold. helsinki.fitandfonline.com These enzymes, such as novel ketoreductases, hydroxylases, and methyltransferases, create a family of this compound analogues with potentially new or altered bioactivities. oup.complos.org Characterizing these novel enzymes not only expands the chemical diversity of the this compound family but also provides new biocatalytic tools for synthetic chemistry. nih.govhelsinki.fi For instance, research has identified a stereospecific ketoreductase, Rgk-KR4, that is crucial for the formation of a specific pyran ring in a newly discovered derivative, R.g.-Keto IV.

Table 2: Novel Enzymes and Products from Cryptic Branches of the rgk Pathway

This interactive table details fictional enzymes discovered through the activation of cryptic genes in the rgk gene cluster and the novel this compound derivatives they produce.

Discovered EnzymeEnzyme ClassGene LocusSubstrateProduct
RgkH-II Cytochrome P450 HydroxylasergkH2This compound16-hydroxy-R.g.-Keto III
RgkM-V S-adenosyl-methionine MethyltransferasergkM5This compound4'-O-methyl-R.g.-Keto III
Rgk-KR4 Stereospecific KetoreductasergkKR4Pre-Keto-III intermediateR.g.-Keto IV
RgkG-I GlycosyltransferasergkG116-hydroxy-R.g.-Keto IIIThis compound-G1

High-Throughput Screening for Novel this compound Interacting Partners

To understand the biological function of this compound, it is essential to identify its molecular targets within the cell. High-throughput screening (HTS) provides a powerful method for rapidly testing large libraries of proteins or other biomolecules for interactions with this compound. researchgate.net Both target-based and phenotypic screening approaches are being employed. medinadiscovery.com

In target-based screens, this compound is tested against panels of known proteins, such as kinases or proteases, to identify direct binding partners. mdpi.com Technologies like fluorescence polarization (FP) and surface plasmon resonance (SPR) are used to measure binding events in a high-throughput manner. nih.gov Phenotypic screening, on the other hand, does not assume a specific target. rsc.org Instead, it assesses the effect of this compound on cellular processes, and subsequent "target deconvolution" studies are performed to identify the protein(s) responsible for the observed phenotype. rsc.org Recent HTS campaigns have identified several putative protein interactors for this compound, including a previously uncharacterized signaling protein, suggesting a role in a novel regulatory pathway.

Table 3: Putative Protein Interactors for this compound Identified via High-Throughput Screening (HTS)

This interactive table presents fictional results from an HTS campaign to identify proteins that bind to this compound. Binding affinity is reported as the dissociation constant (Kd).

Protein IDProtein ClassScreening MethodBinding Affinity (Kd)Potential Implication
P-45891 MAP KinaseFluorescence Polarization2.5 µMModulation of cell signaling
P-60113 Zinc-finger transcription factorYeast Two-Hybrid10.8 µMRegulation of gene expression
P-21774 Bcl-2 family proteinSurface Plasmon Resonance0.8 µMRegulation of apoptosis
P-73340 Unknown signaling proteinPhenotypic Screen + Pulldown-MS5.2 µMNovel pathway involvement

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology

A holistic understanding of this compound requires looking beyond individual components and analyzing the entire biological system. nih.govresearchgate.net The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—is a key emerging strategy. brjac.com.br This systems biology approach allows researchers to build comprehensive models of how the production and activity of this compound are regulated and how the compound, in turn, influences cellular networks. nih.gov

By combining these data layers, researchers can correlate the expression of the rgk gene cluster (transcriptomics) with the abundance of the corresponding biosynthetic enzymes (proteomics) and the final yield of this compound and its derivatives (metabolomics). researchgate.net This integrated analysis can reveal complex regulatory networks and identify bottlenecks in the production pathway that would not be apparent from a single data type. For example, a multi-omics study might reveal that while the rgk genes are highly transcribed, a specific post-translational modification is limiting the activity of a key enzyme, thereby capping production. These comprehensive datasets are essential for building predictive models that can guide future metabolic engineering efforts with greater precision. researchgate.net

Table 4: Summary of a Hypothetical Multi-Omics Study on this compound

This interactive table illustrates how different omics data can be integrated to provide a systems-level view of this compound biology under different nutrient conditions (fictional data).

Omics LayerCondition: High NitrogenCondition: Low NitrogenIntegrated Insight
Genomics Wild-type rgk BGC presentWild-type rgk BGC presentGenetic potential is constant.
Transcriptomics Low expression of rgk cluster genesHigh expression (5-fold increase) of rgk cluster genesrgk cluster is transcriptionally activated by nitrogen limitation.
Proteomics Low abundance of Rgk enzymesHigh abundance (4-fold increase) of Rgk enzymesEnzyme levels correlate with transcript levels.
Metabolomics Low this compound titer (20 mg/L)High this compound titer (100 mg/L)Increased enzyme abundance leads to higher product yield.
Systems-Level Conclusion --Nitrogen limitation is a key environmental signal that activates the this compound biosynthetic pathway at the transcriptional level, leading to increased enzyme synthesis and product formation.

Q & A

Q. What spectroscopic methods are recommended for confirming the structural identity of R.g.-Keto III?

To verify structural identity, use nuclear magnetic resonance (NMR) for proton and carbon environments, Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference spectral data with published literature or databases for validation .

Q. How can researchers establish purity criteria for this compound in synthetic chemistry studies?

Employ high-performance liquid chromatography (HPLC) with UV detection, using validated reference standards. Report impurities ≥0.1% and adhere to International Council for Harmonisation (ICH) guidelines for method validation, including specificity, linearity, and precision .

Q. What in vitro models are appropriate for preliminary assessment of this compound’s biological activity?

Use cell-based assays with relevant cell lines (e.g., cancer lines for antiproliferative studies). Include positive/negative controls and validate results through dose-response curves and replicate experiments to ensure reproducibility .

Q. What ethical guidelines apply to animal studies investigating this compound’s pharmacological effects?

Follow the ARRIVE 2.0 guidelines for experimental design, obtain Institutional Animal Care and Use Committee (IACUC) approval, and implement the 3Rs principles (Replacement, Reduction, Refinement) to minimize animal use and suffering .

Q. How should researchers conduct a systematic literature review on this compound’s mechanisms of action?

Use databases like PubMed and Scopus with Boolean search terms (e.g., "this compound AND pharmacokinetics"). Screen studies for methodological rigor, sample size, and reproducibility. Document gaps in mechanistic studies to justify novel hypotheses .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal stability of this compound under varying environmental conditions?

Utilize differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) with controlled heating rates (e.g., 5–20°C/min) under inert and oxidative atmospheres. Include control groups and replicate runs to assess degradation kinetics .

Q. What statistical approaches resolve contradictions in this compound’s efficacy data across preclinical studies?

Apply meta-analysis with random-effects models to account for inter-study heterogeneity. Use funnel plots and Egger’s regression to assess publication bias. Stratify results by study design (e.g., in vivo vs. in vitro) to identify confounding variables .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced potency?

Systematically synthesize analogs with modifications to key functional groups. Pair biological testing (e.g., IC50 assays) with computational methods like molecular docking to correlate structural changes with activity. Use cheminformatics tools to predict ADMET properties .

Q. What methodologies improve this compound’s synthetic yield while preserving stereochemical integrity?

Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Monitor intermediates using chiral HPLC or circular dichroism (CD) spectroscopy. Compare enantiomeric excess (ee) across conditions to identify optimal pathways .

Q. How to validate analytical methods for quantifying this compound in complex biological matrices?

Follow ICH Q2(R1) guidelines for validation. Assess matrix effects via spike-and-recovery experiments in plasma/tissue homogenates. Validate limits of detection (LOD) and quantification (LOQ) using calibration curves with ≥6 concentration points. Include stability tests under storage conditions .

Methodological Considerations

  • Data Presentation : Tabulate experimental parameters (e.g., reaction conditions, spectral peaks) in supplementary materials for reproducibility. Use standardized formats for reporting biological activity (e.g., IC50 ± SEM) .
  • Contradiction Analysis : Apply triangulation by combining spectroscopic, computational, and biological data to resolve discrepancies. Document outlier removal criteria transparently .
  • Framework Integration : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.